![molecular formula C16H19N3O6 B11012882 methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate](/img/structure/B11012882.png)

methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

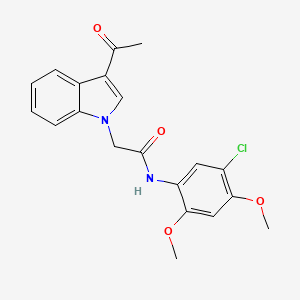

Methyl N-[3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinat ist eine synthetische organische Verbindung, die zur Quinazolinon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Quinazolinon-Kern mit Dimethoxysubstitutionen und einem Glycinat-Rest umfasst. Sie hat aufgrund ihrer potentiellen biologischen und chemischen Eigenschaften Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl N-[3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinat umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch Cyclisierung von Anthranilsäurederivaten mit geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.

Dimethoxysubstitution:

Propanoylierung: Die Propanoylgruppe kann durch Acylierungsreaktionen unter Verwendung von Propanoylchlorid oder -anhydrid in Gegenwart einer Base wie Pyridin eingeführt werden.

Glycinatbildung: Der letzte Schritt beinhaltet die Kupplung des propanoylierten Quinazolinons mit Glycinmethylesterhydrochlorid in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen sowie Reinigungsmethoden wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

Methyl N-[3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Quinazolinon-Derivaten mit höheren Oxidationsstufen oxidiert werden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Carbonylgruppen zu Alkoholen reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können an den Methoxygruppen oder dem Glycinat-Rest unter Verwendung von Nucleophilen wie Aminen oder Thiolen erfolgen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptsächlich gebildete Produkte

Oxidation: Quinazolinon-Derivate mit zusätzlichen Sauerstoff-Funktionalitäten.

Reduktion: Alkohol-Derivate der ursprünglichen Verbindung.

Substitution: Substituierte Quinazolinon-Derivate mit neuen funktionellen Gruppen, die die Methoxy- oder Glycinat-Reste ersetzen.

Wissenschaftliche Forschungsanwendungen

Methyl N-[3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator aufgrund seines Quinazolinon-Kerns.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl N-[3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Quinazolinon-Kern kann mit Enzymen oder Rezeptoren interagieren, möglicherweise ihre Aktivität hemmen oder ihre Funktion modulieren. Die Dimethoxysubstitutionen und der Glycinat-Rest können die Bindungsaffinität und -spezifität der Verbindung für ihre Zielstrukturen verbessern. Beteiligte Signalwege könnten die Hemmung der Kinaseaktivität oder die Modulation von GABA-Rezeptoren umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Dimethoxy Substitution:

Propanoylation: The propanoyl group can be introduced via acylation reactions using propanoyl chloride or anhydride in the presence of a base like pyridine.

Glycinate Formation: The final step involves the coupling of the propanoylated quinazolinone with glycine methyl ester hydrochloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with higher oxidation states.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the glycinate moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted quinazolinone derivatives with new functional groups replacing the methoxy or glycinate moieties.

Wissenschaftliche Forschungsanwendungen

Methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dimethoxy substitutions and glycinate moiety may enhance the compound’s binding affinity and specificity for its targets. Pathways involved could include inhibition of kinase activity or modulation of GABA receptors.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)butansäure: Ähnliche Struktur mit einem Butansäure-Rest anstelle von Glycinat.

Methyl 6,7-Dimethoxy-4-ethyl-β-carbolin-3-carboxylat: Eine weitere Verbindung mit einem Quinazolinon-Kern und Dimethoxysubstitutionen, aber verschiedenen funktionellen Gruppen.

Einzigartigkeit

Methyl N-[3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinat ist aufgrund seiner spezifischen Kombination aus Quinazolinon-Kern, Dimethoxysubstitutionen und Glycinat-Rest einzigartig. Diese einzigartige Struktur kann im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen.

Eigenschaften

Molekularformel |

C16H19N3O6 |

|---|---|

Molekulargewicht |

349.34 g/mol |

IUPAC-Name |

methyl 2-[3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoylamino]acetate |

InChI |

InChI=1S/C16H19N3O6/c1-23-12-6-10-11(7-13(12)24-2)18-9-19(16(10)22)5-4-14(20)17-8-15(21)25-3/h6-7,9H,4-5,8H2,1-3H3,(H,17,20) |

InChI-Schlüssel |

KDCOANATRCKKRN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC(=O)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11012803.png)

![5,7-bis[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11012809.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11012810.png)

![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11012811.png)

![N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine](/img/structure/B11012824.png)

![2-(4-methoxybenzyl)-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11012832.png)

![2-Phenyl-2-(phenylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11012840.png)

![N-[2-chloro-5-(piperidin-1-ylsulfonyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11012845.png)

![N-[1-(4-fluorobenzyl)piperidin-4-yl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11012850.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11012876.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B11012891.png)